5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate

Regiochemistry Steric Effects Synthetic Chemistry

This is a synthetically differentiated 4,5-disubstituted thiazole scaffold, not a generic in-class substitute. The 5-tert-butyl group provides a crucial hydrophobic anchor proven in HSET inhibitor programs (US20250084074, Example 53). Positional isomers (e.g., 2-tert-butyl-4-methylthiazole-5-carboxylate, CAS 427896-41-1) give divergent SAR due to altered electronics and steric hindrances. With a computed LogP ≈ 2.5 and CNS-favorable 3D profile, this intermediate is purpose-built for fragment-to-lead campaigns targeting lipophilic enzyme pockets. Choose this precise substitution pattern to secure reproducible synthetic outcomes and patentable lead series.

Molecular Formula C9H12NO2S-
Molecular Weight 198.26 g/mol
Cat. No. B12331130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Molecular FormulaC9H12NO2S-
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(=O)[O-])C(C)(C)C
InChIInChI=1S/C9H13NO2S/c1-5-6(9(2,3)4)13-7(10-5)8(11)12/h1-4H3,(H,11,12)/p-1
InChIKeyQEMIYJXWWQRCRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate as a Specialized Thiazole Building Block


5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a synthetic, 4,5-disubstituted thiazole derivative [1]. The free acid form (CAS 937663-35-9) is a member of the 2-thiazolecarboxylic acid family, characterized by a heterocyclic core with a carboxyl group at the 2-position, a methyl group at the 4-position, and a bulky tert-butyl group at the 5-position . This specific substitution pattern creates a sterically and electronically differentiated scaffold commonly utilized as a versatile intermediate in medicinal chemistry and agrochemical research for generating compound libraries and exploring structure-activity relationships [2].

Why 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate Cannot Be Replaced by Common In-Class Analogs


The specific 4,5-substitution pattern of this compound dictates its reactivity and the physicochemical properties of the resulting derivatives, meaning generic in-class substitutions are not functionally equivalent. For instance, positional isomers like 2-tert-butyl-4-methylthiazole-5-carboxylate (CAS 427896-41-1) place the carboxyl moiety at the 5-position and the tert-butyl group at the 2-position . This altered regiochemistry results in different electronic distribution and steric hindrance around the reactive handle, leading to divergent synthetic outcomes in subsequent coupling or functionalization reactions . Such structural changes critically impact the geometry, lipophilicity, and target-binding capability of the final drug-like molecules in medicinal chemistry programs [1].

Quantitative Differentiation Evidence for 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate Against Key Analogs


Differentiation by Regiochemistry and Steric Effects vs. 2-tert-Butyl-4-methylthiazole-5-carboxylate

A critical differential factor is the regiochemistry of the carboxyl group. In the target compound, it is at the 2-position, leaving the 5-position occupied by the bulky tert-butyl group. In a key comparator, 2-tert-butyl-4-methylthiazole-5-carboxylate (CAS 427896-41-1), these positions are swapped . This positional isomerism dictates a significantly different steric environment for reactions at the carboxyl handle, which can be a decisive factor in the synthetic route planning for advanced intermediates . The target compound's configuration offers a less hindered carboxyl group for amide coupling or esterification compared to the 5-carboxylate analog, where the adjacent tert-butyl group provides greater steric bulk.

Regiochemistry Steric Effects Synthetic Chemistry

Physicochemical Differentiation: LogP and Polar Surface Area

The addition of a tert-butyl group dramatically alters the lipophilicity of the thiazole scaffold. While the target compound (as the free acid) has a computed XLogP3-AA of 2.5 [1], a simpler analog like methyl 4-methylthiazole-2-carboxylate (CAS 14542-15-5) with a molecular weight of 157.19 g/mol [2] lacks the bulky 5-substituent and has a significantly lower logP. This increase in lipophilicity influences membrane permeability and non-specific binding, which are critical variables in cell-based assays and ADME profiling of drug candidates [3].

Lipophilicity ADME Properties Drug Design

Use as a Specific Intermediate in a Patented Pharmaceutical Lead

The 5-tert-butyl-4-methyl-1,3-thiazol-2-amine, a direct derivative of the target compound, has been specifically and successfully utilized as a key intermediate in the synthesis of a potent HSET (KIFC1) inhibitor, as detailed in patent US20250084074, Example 53 [1]. The resulting compound, N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-3-[(7-cyano-5-fluoroisoquinolin-1-yl)amino]propanamide, with a molecular weight of 411.5 g/mol [1], demonstrates the scaffold's utility in constructing complex, high-molecular-weight drug candidates. This stands in contrast to simpler, unsubstituted thiazole carboxylates which may not provide the same steric and lipophilic optimization for specific biological targets.

Medicinal Chemistry Kinase Inhibitor Patent Analysis

Distinct Molecular Weight and Complexity vs. Mono-Substituted Analogs

The compound's molecular weight (199.27 g/mol for the acid form) and topology (complexity score of 200) are substantially higher than mono-substituted thiazole esters like ethyl 4-methylthiazole-2-carboxylate [REFS-1, REFS-2]. This increased structural complexity, quantified by the complexity score, allows for exploration of a different region of chemical space and can impart greater target selectivity in biological screening. The enhanced complexity is a direct result of the dual 4-methyl and 5-tert-butyl substitution, offering a scaffold that is more three-dimensional and less planar than simpler analogs, a desirable feature in fragment-based drug discovery to improve hit quality .

Molecular Diversity Fragment-Based Drug Design Chemical Space

Optimal Scientific Application Scenarios for 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in R&D


Synthesis of Lipophilic Kinase Inhibitor Libraries

Given its validated use as an intermediate for an HSET inhibitor in a patent (US20250084074, Example 53) [1] and its elevated computed LogP (~2.5), this building block is optimally deployed in the synthesis of focused libraries targeting ATP-binding pockets of kinases or other enzymes with lipophilic active sites. The 5-tert-butyl group provides a specific hydrophobic anchor that can be exploited to improve binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

The compound's higher molecular weight and complexity score (200) compared to simple thiazole fragments, combined with the increased lipophilicity from the tert-butyl group, make it a superior starting point for FBDD programs targeting the central nervous system (CNS) [2]. Its three-dimensional character and physiochemical profile are aligned with parameters desired for crossing the blood-brain barrier.

Agrochemical Intermediate for Hydrophobic Active Ingredients

The structural features of this compound, particularly the hallmark 4,5-substitution pattern typical of many bioactive molecules, extend its utility beyond pharmaceuticals. Its inherent stability and enhanced lipophilicity are advantageous properties for developing novel agrochemicals, such as fungicides or insecticides, where a specific logP is required for cuticular penetration and environmental persistence [3].

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